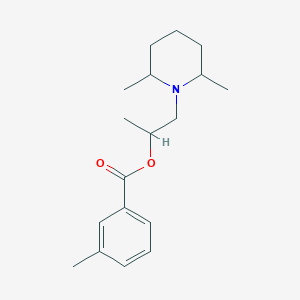
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including pharmaceuticals, biotechnology, and medicinal chemistry. This compound is a type of piperidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate is not fully understood. However, studies have shown that this compound exhibits significant activity against various diseases by interacting with specific targets in the body, such as enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. For example, it has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to exhibit anxiolytic and sedative effects by activating the GABA receptor. Additionally, this compound has been found to exhibit antitumor and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate has several advantages for lab experiments. For example, it is relatively easy to synthesize and has been found to exhibit significant activity against various diseases. However, this compound also has several limitations, including its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a precursor for the synthesis of other bioactive compounds.
Synthesemethoden
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate can be synthesized using different methods, including the reaction of 3-methylbenzoic acid with 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylbenzoic acid with 1-(2,6-Dimethylpiperidin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biotechnology. This compound has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a precursor for the synthesis of other bioactive compounds.
Eigenschaften
Molekularformel |
C18H27NO2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C18H27NO2/c1-13-7-5-10-17(11-13)18(20)21-16(4)12-19-14(2)8-6-9-15(19)3/h5,7,10-11,14-16H,6,8-9,12H2,1-4H3 |
InChI-Schlüssel |
CDLAWMHMQXCIAA-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)C)C |
Kanonische SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

